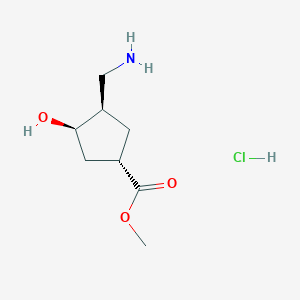

Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride

Beschreibung

Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride is a cyclopentane-based compound featuring a methyl ester, aminomethyl, and hydroxyl group. Its stereochemistry (1S,3R,4R) and substituent arrangement confer unique physicochemical properties, making it relevant in pharmaceutical synthesis and medicinal chemistry. The hydrochloride salt enhances stability and solubility.

Eigenschaften

CAS-Nummer |

2138005-01-1 |

|---|---|

Molekularformel |

C8H16ClNO3 |

Molekulargewicht |

209.67 g/mol |

IUPAC-Name |

methyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C8H15NO3.ClH/c1-12-8(11)5-2-6(4-9)7(10)3-5;/h5-7,10H,2-4,9H2,1H3;1H |

InChI-Schlüssel |

NQGNAAYTCAITEM-UHFFFAOYSA-N |

SMILES |

COC(=O)C1CC(C(C1)O)CN.Cl |

Isomerische SMILES |

COC(=O)[C@@H]1C[C@H]([C@H](C1)O)CN.Cl |

Kanonische SMILES |

COC(=O)C1CC(C(C1)O)CN.Cl |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride typically involves multiple steps. One common method includes the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

Introduction of Functional Groups: The aminomethyl group can be introduced through reductive amination, while the hydroxyl group can be added via hydroboration-oxidation or other suitable methods.

Esterification: The carboxylate ester group is formed through esterification reactions using methanol and appropriate catalysts.

Hydrochloride Formation: The final step involves converting the compound to its hydrochloride form by reacting it with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Types of Reactions:

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.

Reduction: The carboxylate ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic synthesis.

Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions under appropriate conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. It has shown efficacy against various bacterial strains, making it a candidate for antibiotic development. For example, a study published in the Journal of Medicinal Chemistry reported its antimicrobial activity against Staphylococcus aureus and Escherichia coli, with a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.

2. Anticancer Properties

The compound has been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. A notable study in Cancer Research demonstrated that treatment with this compound led to a significant increase in apoptotic markers in human breast cancer cells (MCF-7) over a 48-hour period.

Enzyme Inhibition Mechanisms

The biological activity of methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways, particularly those linked to amino acid metabolism. This inhibition could potentially alter metabolic fluxes and influence cellular homeostasis.

- Receptor Interaction : It may also interact with specific receptors that regulate cellular signaling pathways associated with growth and differentiation.

Case Studies

Case Study 1: Antimicrobial Efficacy

A comprehensive evaluation was conducted on the antimicrobial efficacy of this compound against common pathogens. The study highlighted its potential as a lead compound for developing new antibiotics due to its effective inhibition of bacterial growth.

Case Study 2: Cancer Cell Apoptosis

In vitro studies focusing on the apoptotic effects of the compound revealed promising results. The activation of caspase pathways indicated that this compound could be further developed into a therapeutic agent for cancer treatment.

Wirkmechanismus

The mechanism of action of Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group may facilitate binding to active sites, while the hydroxyl and carboxylate ester groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Stereochemical Differences

The compound is compared below with cyclopentane/cyclopentene derivatives containing amino, hydroxy, or ester functionalities. Key distinctions include stereochemistry, substituent positions, and ring saturation.

Table 1: Structural Comparison

Physicochemical and Spectral Properties

Available spectral data highlight substituent effects on NMR shifts and molecular interactions.

Table 2: Spectral and Physical Data

Notes:

- However, its stereochemistry and aminomethyl group likely result in distinct $ ^1 \text{H NMR} $ signals (e.g., broad NH peaks near 8–9 ppm and hydroxy protons at 4–5 ppm) .

- Cyclopentene derivatives (e.g., ) exhibit deshielded protons due to ring strain and unsaturation, affecting NMR shifts .

Biologische Aktivität

Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride is a chiral compound with significant biological activity. Its unique structure, featuring a cyclopentane ring with an amino group, a hydroxyl group, and a carboxylic acid group, contributes to its potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H15ClN2O3

- Molar Mass : 195.64 g/mol

- Solubility : Enhanced solubility in water due to the hydrochloride form.

The biological activity of this compound primarily stems from its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The presence of functional groups allows for significant enzyme inhibition and modulation of receptor functions. These interactions are crucial in fields such as antiviral and anticancer therapies.

Biological Activities

- Antiviral Activity : Research indicates that methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride may inhibit viral replication by targeting specific viral enzymes.

- Anticancer Potential : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, including HL-60 promyelocytic leukemia cells and oral squamous cell carcinoma lines (HSC-2, HSC-3, HSC-4). The compound has demonstrated low CC50 values in these studies, indicating strong tumor selectivity while sparing non-malignant cells .

Study 1: Cytotoxicity Against Cancer Cells

A study evaluated the cytotoxic effects of methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride on HL-60 and HSC cell lines. The results indicated:

- CC50 Values :

Study 2: Enzyme Inhibition

In another study focusing on enzyme interactions, methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride was tested for its binding affinity to several enzymes. The results demonstrated significant inhibition of target enzymes involved in cancer metabolism, further supporting its potential as an anticancer agent.

Comparative Analysis

To better understand the unique properties of methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate; hydrochloride compared to similar compounds, the following table summarizes key differences:

| Compound Name | CAS Number | Structural Features | Unique Aspects |

|---|---|---|---|

| Methyl (1S,3S,4R)-3-amino-4-hydroxycyclopentane-1-carboxylate | 321744-14-3 | Different stereochemistry | Affects biological activity |

| Methyl trans-4-aminocyclohexanecarboxylate hydrochloride | 61367-07-5 | Cyclohexane structure | Different pharmacokinetics |

| Methyl 3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate | 68685423 | Related structure | Potential differing activities |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Methyl (1S,3R,4R)-3-(aminomethyl)-4-hydroxycyclopentane-1-carboxylate hydrochloride, and how can stereochemical purity be ensured?

- Methodological Answer : Synthesis typically involves multi-step strategies with chiral starting materials or resolution techniques. For cyclopentane derivatives, enantioselective catalysis (e.g., asymmetric hydrogenation) or enzymatic resolution may ensure stereochemical fidelity . Post-synthesis, chiral HPLC or polarimetry can confirm enantiomeric excess (ee). Protecting groups (e.g., Boc, Fmoc) are critical for reactive sites like the aminomethyl group during synthesis .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR : 1H/13C NMR confirms stereochemistry and functional groups (e.g., hydroxyl, carboxylate, aminomethyl) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves absolute configuration when crystalline derivatives are obtainable .

- HPLC : Chiral columns assess purity and ee (≥98% ee is achievable, as noted in cyclopentane analogs) .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

- Methodological Answer :

- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are preferred for dissolution. Hydrochloride salts generally exhibit moderate water solubility, but pH adjustments may be needed to prevent precipitation .

- Stability : Store at -20°C under inert gas (N2/Ar) to avoid hydrolysis of the ester group or oxidation of the hydroxyl moiety. Stability in aqueous buffers should be tested via accelerated degradation studies (e.g., 40°C/75% RH for 1 week) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?

- Methodological Answer : Discrepancies often arise from conformational flexibility or crystal-packing effects. Use a combined approach:

- DFT Calculations : Compare computed vs. experimental NMR chemical shifts or optical rotations .

- Vibrational Circular Dichroism (VCD) : Resolves ambiguities in chiral centers .

- Single-Crystal Analysis : If crystallizable, compare experimental X-ray data with predicted models .

Q. What strategies optimize the compound’s stability in biological assays (e.g., enzyme inhibition studies)?

- Methodological Answer :

- Prodrug Design : Convert the methyl ester to a more stable prodrug (e.g., ethyl ester) if esterase activity is a concern .

- Lyophilization : Stabilize the hydrochloride salt by lyophilizing with cryoprotectants (e.g., trehalose) .

- Buffer Selection : Use low-ionic-strength buffers (e.g., Tris-HCl, pH 7.4) to minimize salt-induced degradation .

Q. How does the compound’s stereochemistry influence its biological activity, and what methods validate structure-activity relationships (SAR)?

- Methodological Answer :

- Stereoisomer Synthesis : Prepare all diastereomers/enantiomers (e.g., (1R,3S,4S) vs. (1S,3R,4R)) via divergent synthetic routes .

- Biological Testing : Compare IC50 values in target assays (e.g., enzyme inhibition) to identify stereospecific effects .

- Molecular Docking : Map interactions between the compound’s 3D structure and protein active sites (e.g., aminomethyl group binding to catalytic residues) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

- Methodological Answer :

- Catalyst Loading : Optimize enantioselective catalysts (e.g., Ru-BINAP complexes) to reduce costs at scale .

- Purification : Use simulated moving bed (SMB) chromatography for large-scale enantiomer separation .

- Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress and impurity formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.